Cas no 2248201-40-1 ((2S)-2-(2-Fluorophenyl)propan-1-ol)
(2S)-2-(2-Fluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-6507189
- 2248201-40-1
- (2S)-2-(2-Fluorophenyl)propan-1-ol
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- Inchi: 1S/C9H11FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m1/s1
- InChI Key: UEHYDGZUYQPLGO-SSDOTTSWSA-N
- SMILES: FC1C=CC=CC=1[C@H](C)CO
Computed Properties
- Exact Mass: 154.079393132g/mol
- Monoisotopic Mass: 154.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 20.2Ų
(2S)-2-(2-Fluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507189-0.05g |
(2S)-2-(2-fluorophenyl)propan-1-ol |
2248201-40-1 | 0.05g |
$1381.0 | 2023-05-31 | ||
| Enamine | EN300-6507189-0.1g |
(2S)-2-(2-fluorophenyl)propan-1-ol |
2248201-40-1 | 0.1g |
$1447.0 | 2023-05-31 | ||
| Enamine | EN300-6507189-0.25g |
(2S)-2-(2-fluorophenyl)propan-1-ol |
2248201-40-1 | 0.25g |
$1513.0 | 2023-05-31 | ||
| Enamine | EN300-6507189-0.5g |
(2S)-2-(2-fluorophenyl)propan-1-ol |
2248201-40-1 | 0.5g |
$1577.0 | 2023-05-31 | ||
| Enamine | EN300-6507189-1.0g |
(2S)-2-(2-fluorophenyl)propan-1-ol |
2248201-40-1 | 1g |
$1643.0 | 2023-05-31 | ||
| Enamine | EN300-6507189-2.5g |
(2S)-2-(2-fluorophenyl)propan-1-ol |
2248201-40-1 | 2.5g |
$3220.0 | 2023-05-31 | ||
| Enamine | EN300-6507189-5.0g |
(2S)-2-(2-fluorophenyl)propan-1-ol |
2248201-40-1 | 5g |
$4764.0 | 2023-05-31 | ||
| Enamine | EN300-6507189-10.0g |
(2S)-2-(2-fluorophenyl)propan-1-ol |
2248201-40-1 | 10g |
$7065.0 | 2023-05-31 |
(2S)-2-(2-Fluorophenyl)propan-1-ol Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on (2S)-2-(2-Fluorophenyl)propan-1-ol
Recent Advances in the Study of (2S)-2-(2-Fluorophenyl)propan-1-ol (CAS: 2248201-40-1) in Chemical Biology and Pharmaceutical Research
The compound (2S)-2-(2-Fluorophenyl)propan-1-ol (CAS: 2248201-40-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and therapeutic interventions. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications. The information presented herein is derived from recent peer-reviewed publications, industry reports, and technical documents, ensuring the accuracy and relevance of the data.
Recent studies have highlighted the unique structural features of (2S)-2-(2-Fluorophenyl)propan-1-ol, which contribute to its ability to interact with specific biological targets. The presence of the fluorophenyl group and the chiral center at the 2-position are particularly noteworthy, as they influence the compound's binding affinity and selectivity. Researchers have employed advanced synthetic techniques, including asymmetric catalysis and enantioselective synthesis, to produce high-purity samples of this compound for further investigation. These efforts have been instrumental in elucidating its pharmacological properties and potential therapeutic benefits.
In vitro and in vivo studies have demonstrated that (2S)-2-(2-Fluorophenyl)propan-1-ol exhibits promising activity against a range of biological targets, including enzymes and receptors implicated in various diseases. For instance, recent findings suggest that this compound may act as a modulator of certain neurotransmitter systems, making it a candidate for the treatment of neurological disorders. Additionally, its anti-inflammatory and antimicrobial properties have been explored, with preliminary results indicating potential applications in infectious disease and immunology. These findings underscore the versatility of (2S)-2-(2-Fluorophenyl)propan-1-ol as a scaffold for drug discovery.
One of the key challenges in the development of (2S)-2-(2-Fluorophenyl)propan-1-ol as a therapeutic agent lies in optimizing its pharmacokinetic and pharmacodynamic profiles. Recent research has focused on structural modifications to enhance its bioavailability, metabolic stability, and target engagement. Computational modeling and structure-activity relationship (SAR) studies have played a pivotal role in guiding these efforts, enabling researchers to identify key structural determinants of activity. These advancements have paved the way for the design of next-generation derivatives with improved efficacy and safety profiles.
The potential clinical applications of (2S)-2-(2-Fluorophenyl)propan-1-ol are vast, with ongoing investigations exploring its utility in oncology, neurology, and infectious diseases. Preclinical studies have shown encouraging results, particularly in models of neurodegenerative diseases and cancer. For example, the compound has demonstrated neuroprotective effects in animal models of Parkinson's disease, attributed to its ability to modulate oxidative stress and inflammation. Similarly, its antiproliferative activity against certain cancer cell lines has sparked interest in its potential as an anticancer agent. These findings highlight the translational potential of this compound and warrant further investigation in clinical settings.
In conclusion, (2S)-2-(2-Fluorophenyl)propan-1-ol (CAS: 2248201-40-1) represents a promising candidate for drug development, with a growing body of evidence supporting its diverse biological activities. The integration of synthetic chemistry, computational biology, and preclinical research has provided valuable insights into its mechanism of action and therapeutic potential. Future studies should focus on advancing this compound through the drug development pipeline, with an emphasis on optimizing its properties for clinical use. The continued exploration of (2S)-2-(2-Fluorophenyl)propan-1-ol and its derivatives holds great promise for addressing unmet medical needs across a range of therapeutic areas.
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